

gabapentin enacarbil long-term safety efficacy 12-month study

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Compound Focus: Gabapentin Enacarbil

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Comparison of RLS Treatments

Treatment	Class	Key Efficacy Findings	Key Safety/Tolerability Findings	Long-Term Study Data
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| **Gabapentin Enacarbil** | Alpha2-delta ligand | **IRLS Score Reduction:** ~13 points (1200 mg, 12-wk) [1]; ~18 points (1200 mg, 52-wk) [2] **CGI-I Responders:** 72.8%-77.5% (12-wk) [1]; 87.1% (52-wk) [2] | Most common AEs: **Dizziness** (10.4%-24.3%) and **Somnolence** (18.0%-21.7%) [1]. In a 52-wk study, 96.2% had AEs (mostly mild/moderate), with dizziness (46.2%) and somnolence (41.2%) most common; serious AEs were rare (1.6%) [2]. | **Up to 52 weeks** [2] | | **Dopamine Agonists** (Pramipexole, Ropinirole) | Dopamine agonist | Demonstrated superiority over placebo and, for pramipexole, over levodopa [3]. | **Augmentation** (worsening of symptoms while on treatment) is a major limitation [4] [3]. Can cause **impulse control disorders** (e.g., pathological gambling), nausea, and orthostatic hypotension [4] [3]. | Long-term use often limited by augmentation and other AEs [3]. | | **Levodopa/Carbidopa** | Dopaminergic | Effective for **intermittent** symptoms [3]. | High incidence of **augmentation** (up to 70%) and **rebound** symptoms [3]. | Not suitable for long-term daily use due to augmentation risk [3]. | | **Gabapentin** | Alpha2-delta ligand | Effective in small studies; may be preferred for patients with painful RLS or neuropathy [3]. | **Pharmacokinetic limitations:** Saturable absorption leads to variable bioavailability and unpredictable dosing [4] [3]. | - |

Detailed Experimental Data and Methodologies

The data in the table above is derived from several key studies with the following designs:

Gabapentin Enacarbil 12-Week RCT (PIVOT RLS II) [1]

- **Objective:** To evaluate the efficacy and tolerability of GEn (600 mg and 1200 mg) versus placebo.
- **Design:** A 12-week, multicenter, randomized, double-blind, placebo-controlled study.
- **Participants:** 325 adults with moderate-to-severe primary RLS.
- **Primary Endpoints:**
 - Change from baseline in the International RLS (IRLS) total score.
 - Proportion of responders ("very much" or "much improved") on the Clinical Global Impression-Improvement (CGI-I) scale.
- **Key Findings:** Both GEn 600 mg and 1200 mg demonstrated statistically significant improvement in IRLS scores and CGI-I responder rates compared to placebo.

Gabapentin Enacarbil 52-Week Open-Label Study (Japanese Cohort) [2]

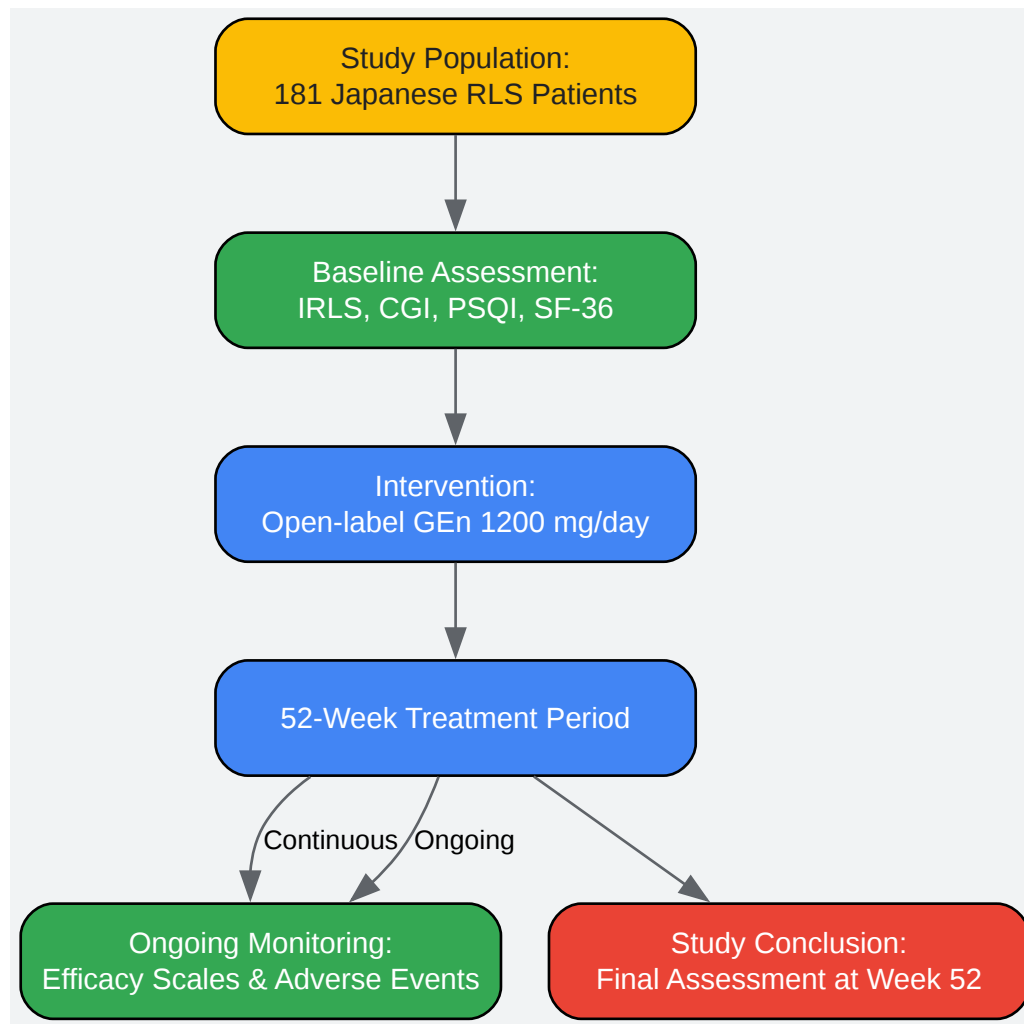
- **Objective:** To evaluate the long-term efficacy and safety of GEn in Japanese patients with RLS.
- **Design:** A 52-week, multicenter, open-label study.
- **Participants:** 181 patients with RLS.
- **Intervention:** GEn 1200 mg/day orally.
- **Endpoints:** Change in IRLS score, CGI-I scores, Pittsburgh Sleep Quality Index (PSQI), SF-36 quality of life scores, and adverse event monitoring.
- **Key Findings:** The study showed a sustained and significant reduction in IRLS scores from baseline to week 52. The most common adverse events, dizziness and somnolence, were mostly mild to moderate and occurred primarily in the first 4 weeks. No episodes of augmentation were reported.

Gabapentin Enacarbil 9-Month Maintenance Study (PIVOT RLS Maintenance) [4]

- **Objective:** To assess the maintenance of efficacy and tolerability of GEn over a longer period.
- **Design:** The study included a 24-week single-blind phase (all patients on GEn 1200 mg), followed by a 12-week randomized, double-blind phase.

- **Participants:** Responders from the initial phase were randomized to continue GEn 1200 mg or switch to placebo.
- **Primary Endpoint:** Proportion of patients who experienced relapse during the 12-week double-blind phase.
- **Key Findings:** Significantly fewer patients relapsed on GEn (9%) compared to placebo (23%), demonstrating maintained efficacy. The treatment was well-tolerated over the 9-month period.

The workflow of the 52-week study that provides the strongest evidence for 12-month safety and efficacy is summarized below:



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Key Insights for Professionals

- **Pharmacokinetic Advantage:** **Gabapentin enacarbil** is a prodrug of gabapentin designed to overcome gabapentin's saturable absorption. It utilizes high-capacity nutrient transporters, resulting in more predictable, dose-proportional pharmacokinetics and suitability for once-daily dosing [4] [3].
- **Mechanism of Action:** Unlike dopamine agonists, GEN is a non-dopaminergic agent. It binds to the $\alpha 2\delta$ subunit of voltage-gated calcium channels in the CNS, modulating calcium influx and normalizing the release of excitatory neurotransmitters [3]. This different mechanism may explain its lower risk of augmentation.
- **Place in Therapy:** GEN (marketed as Horizant) is FDA-approved for RLS treatment. Evidence suggests it is an effective alternative for patients with daily RLS symptoms, particularly those who develop augmentation from dopamine agonists, those with comorbid pain, or those requiring a stable, once-daily formulation [3].

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References

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